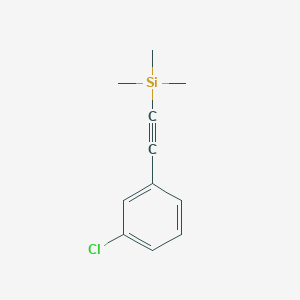

(3-Chlorophenylethynyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVJIDSXBAHIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399491 | |

| Record name | (3-Chlorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227936-62-1 | |

| Record name | (3-Chlorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chlorophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chlorophenylethynyl)trimethylsilane chemical properties and structure

<

Introduction

(3-Chlorophenylethynyl)trimethylsilane is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a chlorinated phenyl ring, an ethynyl linker, and a trimethylsilyl (TMS) protecting group, provides a powerful platform for a variety of chemical transformations. This guide offers an in-depth exploration of the chemical properties, structure, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C11H13ClSi, possesses a well-defined molecular architecture that dictates its reactivity and physical characteristics.[1][2][3] The molecule consists of a central acetylene unit, flanked by a 3-chlorophenyl group on one side and a trimethylsilyl group on the other. This arrangement provides a unique combination of steric and electronic properties that are instrumental in its chemical behavior.

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 227936-62-1 | [1][2][3] |

| Molecular Formula | C11H13ClSi | [1][2][3] |

| Molecular Weight | 208.76 g/mol | [1][2][3] |

| Boiling Point | 240-241 °C | [1][2] |

| Density | 0.995 - 1.0 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.520 - 1.537 | [1][2] |

| Flash Point | 225 °F (107.2 °C) | [1][2] |

The presence of the trimethylsilyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's solubility in common organic solvents.[4][5] The chlorine atom on the phenyl ring introduces a site for further functionalization and modulates the electronic properties of the aromatic system.

Caption: 2D structure of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the trimethylsilyl group, typically in the region of 0.2-0.4 ppm. The aromatic protons would appear as a complex multiplet in the range of 7.0-7.5 ppm.

-

¹³C NMR: The carbon NMR would display distinct signals for the trimethylsilyl carbons (around 0 ppm), the acetylenic carbons (typically between 80-100 ppm), and the aromatic carbons (in the 120-140 ppm region). The carbon atom attached to the chlorine would show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, medium-intensity peak around 2150-2175 cm⁻¹ corresponding to the C≡C triple bond stretching vibration. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be just below 3000 cm⁻¹.[6] A strong Si-C bond vibration would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208, with a characteristic M+2 isotopic peak at m/z 210 due to the presence of the chlorine-37 isotope.[6] Fragmentation would likely involve the loss of a methyl group (M-15) and other characteristic fragments.

Synthesis and Reactivity

This compound is typically synthesized via a Sonogashira coupling reaction between 1-chloro-3-iodobenzene (or 1-bromo-3-chlorobenzene) and ethynyltrimethylsilane.[7][8] This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8]

Generalized Synthesis Protocol (Sonogashira Coupling):

-

Reaction Setup: To a solution of 1-chloro-3-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added ethynyltrimethylsilane.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: The reaction mixture is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Caption: Synthetic scheme for this compound.

The reactivity of this compound is dominated by the chemistry of the trimethylsilyl-protected alkyne and the chlorinated aromatic ring.

-

Deprotection of the Alkyne: The trimethylsilyl group can be readily cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the terminal alkyne, 3-chlorophenylacetylene.[5][9] This deprotected alkyne is a valuable building block for further Sonogashira couplings, click chemistry, and other alkyne-based transformations.

-

Hiyama-Type Cross-Coupling: The C(sp)-Si bond can be activated for cross-coupling reactions. For instance, in the presence of a suitable activator like potassium trimethylsilanolate, this compound can participate in Hiyama-type Sonogashira cross-coupling reactions, avoiding the need for a separate deprotection step.[10]

-

Reactions at the Aromatic Ring: The chloro-substituent on the phenyl ring can undergo various nucleophilic aromatic substitution reactions or be utilized in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further elaboration of the molecular structure.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research:

-

Organic Synthesis: As a protected terminal alkyne, it serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional organic materials.[7] The ability to selectively deprotect the alkyne or functionalize the aromatic ring provides significant synthetic flexibility.

-

Materials Science: Arylalkynes are important components in the construction of conjugated polymers and organic electronic materials. The defined substitution pattern of this compound allows for the precise tuning of the electronic and photophysical properties of these materials.

-

Drug Discovery: The 3-chlorophenylacetylene moiety is a structural motif found in various biologically active compounds. This compound provides a convenient and stable precursor for the introduction of this fragment during the synthesis of potential drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[2] It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is classified as an irritant, and contact with skin and eyes should be avoided.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic chemistry. Its well-defined structure, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a solid foundation for its effective utilization in research and development.

References

- 1. echemi.com [echemi.com]

- 2. (3-CHLOROPHENYLETHYNYL)TRIMETHYLSILAN& | 227936-62-1 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 10. Trimethylsilanolate-Promoted Activation of Alkynyl Trimethylsilanes: Hiyama-Type Sonogashira Cross-Coupling for the Synthesis of Arylene-Ethynylene-Linked Porphyrin Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of (3-Chlorophenylethynyl)trimethylsilane

An In-depth Technical Guide to the Synthesis and Purification of (3-Chlorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Silylated Arylalkynes

Arylalkynes are foundational structural motifs in a vast array of functional molecules, including pharmaceuticals, organic materials, and natural products.[1] The introduction of a trimethylsilyl (TMS) group onto a terminal alkyne, as in this compound, serves a dual purpose. Firstly, it acts as a robust protecting group for the terminal alkyne's labile proton, preventing unwanted side reactions.[2] Secondly, the TMS group enhances the volatility and solubility of the molecule in organic solvents, often simplifying purification and analysis by techniques like gas chromatography.[2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a versatile building block for further chemical elaboration.

Part 1: The Synthetic Approach — Sonogashira Cross-Coupling

The most reliable and widely adopted method for constructing the C(sp²)-C(sp) bond in arylalkynes is the Sonogashira cross-coupling reaction.[3] This powerful transformation couples a terminal alkyne with an aryl or vinyl halide under mild conditions, catalyzed by palladium and copper complexes.[3][4]

Theoretical Framework and Mechanistic Insight

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-chlorobenzene). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination from the subsequent complex yields the final arylalkyne product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. The presence of copper increases the reaction's reactivity, allowing it to proceed under milder conditions.[3]

The amine base (e.g., triethylamine) plays a crucial role in scavenging the hydrogen halide byproduct formed during the reaction and facilitating the formation of the copper acetylide.[5]

Diagram of the Sonogashira Catalytic Cycle

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle

Rationale for Component Selection

The choice of reagents is critical for a successful and high-yielding synthesis.

-

Aryl Halide: 1-Bromo-3-chlorobenzene is a suitable starting material. While aryl iodides react faster, the bromide offers a good balance of reactivity and cost-effectiveness. The chloro-substituent is significantly less reactive in palladium-catalyzed cross-coupling, ensuring selective reaction at the C-Br bond.

-

Alkyne: Trimethylsilylacetylene is used in a slight excess to ensure complete consumption of the more valuable aryl halide. The TMS group is essential for preventing the homocoupling of the alkyne (Glaser coupling), a common side reaction in copper-catalyzed systems.[3]

-

Catalyst System: A combination of dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) is a classic and highly effective catalyst system. Triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Solvent and Base: Triethylamine (Et₃N) serves as both the base and, in many cases, the solvent. It must be anhydrous and degassed to prevent catalyst deactivation and ensure an inert atmosphere.[5] Toluene or THF can be used as co-solvents if needed to improve solubility.

Part 2: Experimental Protocol — A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful completion of each stage provides the foundation for the next.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 1-Bromo-3-chlorobenzene | ≥98% | e.g., Sigma-Aldrich | 108-37-2 | Liquid |

| Trimethylsilylacetylene | ≥98% | e.g., Sigma-Aldrich | 1066-54-2 | Highly volatile, flammable liquid |

| PdCl₂(PPh₃)₂ | Catalyst grade | e.g., Sigma-Aldrich | 13965-03-2 | Air-stable solid |

| Copper(I) Iodide | ≥98% | e.g., Sigma-Aldrich | 7681-65-4 | Light-sensitive solid |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich | 121-44-8 | Must be freshly distilled or from a sealed bottle |

| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 108-88-3 | Dry solvent |

| Diethyl Ether | ACS Grade | Various | 60-29-7 | For extraction |

| Saturated aq. NH₄Cl | Lab prepared | N/A | N/A | For quenching |

| Anhydrous MgSO₄ | Lab Grade | Various | 7487-88-9 | For drying |

| Silica Gel | 230-400 mesh | Various | 7631-86-9 | For column chromatography |

| Hexane | ACS Grade | Various | 110-54-3 | For column chromatography |

Step-by-Step Synthesis Protocol

-

Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 1-bromo-3-chlorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 5 mL per mmol of aryl halide) and anhydrous triethylamine (2.0 eq) via syringe.

-

Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using hexane as the eluent. The reaction is typically complete within 4-6 hours.

Step-by-Step Workup and Purification

-

Cooling & Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Solvent Removal: Remove the triethylamine and toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether. Carefully quench the reaction by washing the organic layer with saturated aqueous NH₄Cl solution, followed by brine.[6] The NH₄Cl solution complexes with the copper catalyst, aiding its removal.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[6][7] A non-polar eluent like pure hexane is typically sufficient to elute the product while retaining polar impurities and catalyst residues on the column.[6]

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Diagram of the Experimental Workflow

Caption: Fig. 2: Synthesis and Purification Workflow

Part 3: Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Purity Assessment

-

Thin Layer Chromatography (TLC): An initial, rapid check for reaction completion and purity. The product should appear as a single spot under UV light.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a quantitative measure of purity.[8][9] The compound's volatility, enhanced by the TMS group, makes it ideal for GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation.[10][11] The spectra should be clean, with integrations matching the expected number of protons.

Expected Spectroscopic Data

| Analysis Type | Expected Result |

| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 4H, Ar-H), δ ~0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~134, 130, 129, 128, 125, 123 (Ar-C), δ ~104 (Ar-C≡C), δ ~95 (C≡C-Si), δ ~0.0 (Si(CH₃)₃) |

| GC-MS (EI) | M⁺ peak at m/z 208/210 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may show loss of a methyl group (M-15). |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer.

Conclusion

The Sonogashira cross-coupling provides an efficient and robust pathway for the synthesis of this compound. By understanding the underlying mechanism and adhering to a meticulous experimental protocol involving an inert atmosphere and careful purification by column chromatography, researchers can reliably obtain this valuable synthetic intermediate in high purity. The analytical techniques outlined herein serve as a necessary validation system to ensure the quality required for subsequent applications in drug discovery and materials science.

References

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. thescipub.com [thescipub.com]

- 10. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Spectroscopic data for (3-Chlorophenylethynyl)trimethylsilane (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chlorophenylethynyl)trimethylsilane

Introduction

This compound is a member of the organosilicon compound family, specifically a silyl-protected terminal alkyne. Its structure incorporates a trimethylsilyl (TMS) group, which serves as a versatile protecting group for the ethynyl moiety, and a 3-chlorophenyl group, which imparts specific electronic and steric properties. This class of compounds is of significant interest to researchers in materials science and drug development, often serving as key building blocks in the synthesis of complex organic molecules, conjugated polymers, and pharmacologically active agents.

Accurate structural elucidation and purity assessment are paramount for the reliable application of such chemical intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for this purpose. Each technique offers a unique and complementary perspective on the molecule's structure. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and methodologies, to serve as a practical reference for scientists in the field.

Molecular Structure and Overview

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum is characterized by two main regions: the aliphatic region, dominated by the trimethylsilyl protons, and the aromatic region.

Expertise & Experience: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many non-polar to moderately polar organic compounds due to its excellent dissolving power and the convenient location of its residual solvent peak (~7.26 ppm), which typically does not interfere with the signals of interest. The trimethylsilyl group's protons are highly shielded due to the electropositive nature of silicon, resulting in a characteristic upfield signal.

Data Presentation: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.40 | s (singlet) | 1H | H-2 (Aromatic) |

| ~ 7.32 | d (doublet) | 1H | H-6 (Aromatic) |

| ~ 7.25 | t (triplet) | 1H | H-5 (Aromatic) |

| ~ 7.18 | d (doublet) | 1H | H-4 (Aromatic) |

| ~ 0.25 | s (singlet) | 9H | -Si(CH ₃)₃ |

Interpretation:

-

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet integrating to nine protons is expected at approximately 0.25 ppm.[1] This signal is a hallmark of the TMS group and its high intensity makes it an excellent internal reference point for integration.

-

Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear in the range of 7.18-7.40 ppm. Due to the substitution pattern, they will exhibit a complex splitting pattern. The proton at position 2 (between the two substituents) is expected to be a singlet or a narrow triplet. The other protons will show doublet and triplet multiplicities based on their coupling with adjacent protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: CDCl₃ is typically sufficient, but for quantitative analysis, an internal standard like tetramethylsilane (TMS) can be added, although the compound's own TMS signal can often serve this purpose.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Expertise & Experience: Proton-decoupled ¹³C NMR is the standard experiment, where all signals appear as singlets, simplifying the spectrum. The chemical shifts are highly sensitive to the local electronic environment. The silicon atom causes the attached methyl carbons to be significantly shielded, while the sp-hybridized alkyne carbons and sp²-hybridized aromatic carbons appear further downfield.[2][3]

Data Presentation: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 134.5 | C-3 (Aromatic, C-Cl) |

| ~ 132.0 | C-1 (Aromatic, C-alkyne) |

| ~ 129.8 | C-5 (Aromatic, CH) |

| ~ 129.5 | C-6 (Aromatic, CH) |

| ~ 128.0 | C-4 (Aromatic, CH) |

| ~ 124.5 | C-2 (Aromatic, CH) |

| ~ 103.5 | Ar-C ≡C-Si |

| ~ 95.5 | Ar-C≡C -Si |

| ~ -0.1 | -Si(C H₃)₃ |

Note: The assignments for the aromatic carbons are predictive and may vary slightly. Data for the fluoro-analogue was used as a reference point.[4]

Interpretation:

-

Trimethylsilyl Carbons (-Si(CH₃)₃): A single, intense signal appears at a highly shielded (upfield) position, typically around -0.1 ppm.

-

Alkynyl Carbons (-C≡C-): Two distinct signals are observed for the two sp-hybridized carbons of the alkyne group, typically in the 90-105 ppm range. The carbon attached to the silicon is generally found at a different chemical shift than the carbon attached to the aromatic ring.

-

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, though some may overlap. The carbon atom bonded to the chlorine (C-3) will be significantly influenced by the halogen's inductive effect. The carbon atom attached to the alkyne group (C-1) is also distinct. The remaining four signals correspond to the protonated aromatic carbons.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Acquisition:

-

Set the spectral width to cover a range from -10 to 220 ppm.

-

Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 128 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expertise & Experience: The key diagnostic peaks for this compound are the sharp, weak C≡C stretch of the silyl-protected alkyne and the strong Si-CH₃ bending vibrations. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for liquids or solids, making it a preferred method over traditional KBr pellets or liquid cells.[5][6]

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2160 | Sharp, Medium | C≡C Stretch | Silyl Alkyne |

| ~ 1585, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong, Sharp | Symmetric CH₃ Bend | -Si(CH₃)₃ |

| ~ 840, 780 | Strong | Si-C Stretch / CH₃ Rock | -Si(CH₃)₃ / C-Cl |

Interpretation:

-

C≡C Stretch: The vibration of the carbon-carbon triple bond in a silyl-protected alkyne gives rise to a characteristic sharp peak around 2160 cm⁻¹. The intensity is stronger than in a terminal alkyne due to the electronic effect of the silicon atom.

-

Aromatic Vibrations: The aromatic C-H stretches appear above 3000 cm⁻¹, while the C=C ring stretches are seen as a pair of bands in the 1450-1600 cm⁻¹ region.

-

Trimethylsilyl Vibrations: The TMS group has two very strong and characteristic absorptions. A sharp, intense band at ~1250 cm⁻¹ corresponds to the symmetric deformation (umbrella mode) of the methyl groups. Another strong band around 840 cm⁻¹ is due to the Si-C stretching and methyl rocking vibrations. These two peaks are highly diagnostic for the presence of a TMS group.

-

C-Cl Stretch: The C-Cl stretch for an aryl chloride typically appears in the 1000-700 cm⁻¹ region and may overlap with other strong absorptions, such as the Si-C vibrations or aromatic C-H out-of-plane bending.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Run a background spectrum of the empty, clean crystal to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the this compound sample directly onto the ATR crystal.

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[8]

-

Data Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹.[9] The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one.[10] It is a "hard" ionization technique that induces significant fragmentation. The fragmentation of trimethylsilyl compounds is well-understood and is dominated by the loss of a methyl group to form a stable [M-15]⁺ cation. The presence of chlorine is easily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).[11]

Data Presentation: Mass Spectrometry (EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 210 | ~30% | [M+2]⁺• Isotope Peak |

| 208 | ~100% (Base Peak) | [M]⁺• Molecular Ion |

| 195 | High | [M-15+2]⁺ Isotope Peak |

| 193 | Very High | [M-15]⁺ (Loss of •CH₃) |

| 73 | High | [Si(CH₃)₃]⁺ |

Interpretation:

-

Molecular Ion ([M]⁺•): The molecular ion peak is expected at m/z 208, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 210, with roughly one-third the intensity, corresponds to the molecule containing the ³⁷Cl isotope. The presence of this M/M+2 pattern is definitive proof of a single chlorine atom in the molecule.

-

[M-15]⁺ Fragment: The most characteristic fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃, mass 15) to form a highly stable silicon-centered cation.[12] This results in a very intense peak at m/z 193 (and its corresponding isotope peak at m/z 195). This is often the base peak in the spectrum.

-

[Si(CH₃)₃]⁺ Fragment: A prominent peak at m/z 73 is also commonly observed, corresponding to the trimethylsilyl cation itself.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in dichloromethane or hexane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming an energetically unstable molecular ion ([M]⁺•).[10]

-

Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow for characterizing a novel or synthesized batch of this compound involves a synergistic use of these techniques.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides unambiguous confirmation of its structure. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the silyl-protected alkyne and the trimethylsilyl moiety. Finally, mass spectrometry verifies the molecular weight and the presence of a chlorine atom through its characteristic isotopic signature, while the fragmentation pattern corroborates the overall structure. Together, these techniques form a self-validating system, ensuring the identity and purity of the compound for its intended applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. jascoinc.com [jascoinc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating Chemical Identity: A Technical Guide to CAS 227936-62-1 and an Analysis of a Complex Polymer Therapeutic Candidate

An Important Note on Chemical Identification: A critical discrepancy has been identified between the specified Chemical Abstracts Service (CAS) number and the provided chemical name. This guide will address both entities to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

-

CAS 227936-62-1 is unequivocally identified in chemical databases as (3-Chlorophenylethynyl)trimethylsilane .

-

The provided name, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide, compd. with 2,2'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)]bis[6-(diethylamino)-3H-xanthen-3-ylidene] bis(hydrogen sulfate) , describes a complex copolymer compounded with a derivative of Rhodamine B, a fluorescent dye. This complex does not correspond to the provided CAS number.

This document is therefore structured into two main parts to address this ambiguity with scientific rigor. Part 1 will serve as an in-depth technical guide to This compound (CAS 227936-62-1) . Part 2 will provide a detailed analysis of the complex polymer and its components as described by the user-provided name, a substance of potential interest in drug delivery and diagnostics.

Part 1: Technical Guide for this compound (CAS 227936-62-1)

This compound is a versatile organosilane compound with significant applications in organic synthesis, particularly in the construction of complex aromatic structures. Its utility in pharmaceutical research and drug development lies in its role as a stable and protected terminal alkyne, enabling its participation in a variety of carbon-carbon bond-forming reactions.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃ClSi | |

| Molecular Weight | 208.76 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 231.2 ± 32.0 °C at 760 Torr | [1] |

| Density | 1.03 ± 0.1 g/cm³ | [1] |

| Refractive Index | Not specified | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, toluene) |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. Representative spectral data are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a similar compound, chlorotrimethylsilane, shows a sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, typically appearing around 0.4 ppm.[2] For this compound, the aromatic protons would appear as multiplets in the range of 7.2-7.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon atoms of the trimethylsilyl group would resonate at a high field (low ppm value), typically around 0 ppm. The alkyne carbons would appear in the range of 90-110 ppm, and the aromatic carbons would be observed between 120-140 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:

-

C≡C stretch: A weak to medium band around 2150-2175 cm⁻¹.

-

Si-C stretch: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹.[3]

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. An ATR-IR spectrum is available for this compound, which can be used for confirmation.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M⁺) at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of a methyl group (M-15) from the TMS moiety.

Synthesis and Reactivity

This compound is typically synthesized via a Sonogashira coupling reaction between 1-chloro-3-iodobenzene (or the corresponding bromide) and trimethylsilylacetylene, catalyzed by palladium and copper complexes.[5]

Caption: Synthesis of this compound.

The primary reactivity of this compound centers around the trimethylsilyl-protected alkyne. The TMS group serves two main purposes: it prevents the terminal alkyne from undergoing unwanted side reactions, such as homo-coupling (Glaser coupling), and it allows for regioselective functionalization.[6]

The two key reactions involving this compound in drug development workflows are:

-

Sonogashira Coupling: The compound itself can act as a coupling partner in further Sonogashira reactions, where the aryl chloride can be coupled with another terminal alkyne under more forcing conditions. However, its main use is as a building block after deprotection.

-

Deprotection of the TMS Group: The trimethylsilyl group can be easily removed under mild conditions to reveal the terminal alkyne.[7] This is a crucial step that allows for the subsequent coupling of the 3-chlorophenylacetylene moiety to another molecule of interest.

Experimental Protocol: Deprotection of this compound

This protocol describes a standard method for the removal of the trimethylsilyl protecting group to generate 3-ethynyl-1-chlorobenzene, which can then be used in subsequent synthetic steps.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

To this stirring solution, add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).[7]

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (typically 1-2 hours at room temperature).

-

Upon completion, quench the reaction by adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product (3-ethynyl-1-chlorobenzene) by flash column chromatography on silica gel if necessary.

Causality and Self-Validation: The use of a mild base like potassium carbonate in a protic solvent like methanol is a well-established and gentle method for TMS deprotection of alkynes.[6][7] The reaction is self-validating as the progress can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar deprotected product. The inert atmosphere is a good practice to prevent any potential side reactions, although this specific reaction is often robust.

References

- 1. (4-CHLOROPHENYLETHYNYL)TRIMETHYLSILANE | 78704-49-1 [chemicalbook.com]

- 2. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Senior Application Scientist's Guide to the Trimethylsilyl Protecting Group in Alkyne Chemistry

Abstract

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis. For alkynes, the acidic terminal proton presents both a synthetic opportunity and a potential liability. This in-depth technical guide provides a comprehensive overview of the trimethylsilyl (TMS) group, one of the most ubiquitous and versatile protecting groups for terminal alkynes. We will explore the underlying principles of its application, from the rationale for its use to detailed protocols for its installation and removal. Furthermore, this guide will illuminate the profound impact of TMS protection on the synthetic utility of alkynes in complex molecular construction, particularly in cross-coupling reactions and methodologies requiring orthogonal protection strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of TMS-protected alkynes in their synthetic endeavors.

The Strategic Imperative for Alkyne Protection

Terminal alkynes possess a unique reactivity profile stemming from the sp-hybridized C-H bond. With a pKa of approximately 25, this proton is significantly more acidic than its alkene (pKa ~44) and alkane (pKa ~50) counterparts.[1] This acidity, while useful for forming acetylide anions for C-C bond formation, becomes a critical liability in the presence of reagents that are basic or nucleophilic, such as Grignard reagents, organolithiums, or metal hydrides.[2][3] Unwanted deprotonation can lead to side reactions, consumption of valuable reagents, and overall failure of the intended transformation.

To circumvent this, the acidic proton must be temporarily replaced with a group that is inert to the desired reaction conditions but can be cleanly removed later. The ideal protecting group should be:

-

Easy to install and remove under mild, high-yielding conditions.

-

Robust enough to withstand a variety of reaction environments.

-

Orthogonal , meaning it can be removed selectively without affecting other protecting groups.[3]

The Trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a preeminent choice that fulfills these criteria, offering a reliable and versatile solution for alkyne protection.[4]

Installation of the Trimethylsilyl Group: A Practical Workflow

The most common strategy for the silylation of a terminal alkyne involves a two-step, one-pot process: deprotonation to form a transient acetylide, followed by quenching with an electrophilic silicon source.

The Causality Behind Reagent Selection

-

Deprotonation: The choice of base is critical. A strong base is required to fully deprotonate the alkyne. Organolithium reagents, such as n-butyllithium (n-BuLi), or Grignard reagents are highly effective. The reaction is typically performed at low temperatures (-78 °C) to control exothermicity and prevent side reactions.

-

Silylation: Trimethylsilyl chloride (TMSCl) is the most common and cost-effective silylating agent.[5] The highly reactive silicon-chlorine bond is readily attacked by the nucleophilic acetylide. For substrates sensitive to acidic byproducts (HCl), milder silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can be employed in a catalytic, metal-free process.[6]

-

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the strong base and the intermediate acetylide.

Experimental Protocol: TMS Protection of Phenylacetylene

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylacetylene (1.0 equiv.) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 equiv.) dropwise to the solution at -78 °C.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with diethyl ether, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure TMS-protected phenylacetylene.

Data Presentation: Conditions for TMS Protection

| Substrate Type | Base / Silylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Aromatic Alkyne | n-BuLi / TMSCl | THF | -78 to RT | >95 |

| Aliphatic Alkyne | EtMgBr / TMSCl | THF | 0 to RT | >90 |

| Sensitive Substrate | DBU / BSA | Acetonitrile | RT | 85-95 |

| General | LiHMDS / TMSCl | THF | -78 to RT | >90 |

Visualization: TMS Protection Workflow

Caption: Workflow for the protection of a terminal alkyne using the TMS group.

Cleavage of the TMS Group: Regenerating the Terminal Alkyne

The utility of a protecting group is defined by the ease and selectivity of its removal. The silicon-carbon bond in TMS-alkynes is readily cleaved under mild conditions, regenerating the terminal alkyne for subsequent transformations.

Mechanistic Rationale for Deprotection

Cleavage of the C-Si bond is typically achieved by exploiting the high affinity of silicon for fluoride or its susceptibility to nucleophilic attack under basic conditions.

-

Fluoride-Mediated Deprotection: Fluoride ions (F⁻) are highly oxophilic and form a very strong Si-F bond, providing a powerful thermodynamic driving force for the reaction. Tetrabutylammonium fluoride (TBAF) is the most common reagent, offering excellent solubility in organic solvents.[7][8]

-

Base-Mediated Deprotection: Mild bases, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol, can effectively cleave the TMS group.[8][9][10] This method is often preferred for its low cost and simplicity. The reaction is believed to proceed via nucleophilic attack of the alkoxide on the silicon atom.

Experimental Protocols for Deprotection

Protocol A: Deprotection using TBAF

-

Setup: Dissolve the TMS-protected alkyne (1.0 equiv.) in THF in a round-bottom flask.

-

Reagent Addition: Add a solution of TBAF (1.1 equiv., 1.0 M in THF) dropwise at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Workup: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Protocol B: Deprotection using K₂CO₃/Methanol

-

Setup: Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol in a round-bottom flask.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2-0.5 equiv.) to the solution.[9]

-

Monitoring: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[9]

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected alkyne.

Data Presentation: Comparison of Deprotection Methods

| Reagent | Solvent | Temperature | Advantages | Disadvantages |

| TBAF | THF | RT | Fast, mild, very common | Can be basic; may affect other silyl ethers |

| K₂CO₃ | Methanol | RT | Inexpensive, mild, easy workup | Slower than TBAF; protic solvent may be incompatible |

| CsF | Acetonitrile | RT | Mild conditions | More expensive than other fluoride sources |

| AgF / Acid | Methanol / HCl | RT | Effective for bulky silyl groups[11] | Requires stoichiometric silver and acid quench[11] |

| HCl / H₂O | Acetone | RT | Acidic conditions | May affect acid-labile functional groups |

Visualization: TMS Deprotection Workflow

Caption: Common workflows for the deprotection of TMS-alkynes.

Synthetic Applications of TMS-Protected Alkynes

The true power of the TMS group lies in the synthetic avenues it opens. Beyond simply masking the acidic proton, the TMS group serves as a versatile control element in complex synthetic sequences.

Enabling Cross-Coupling Reactions

TMS-alkynes are crucial partners in numerous transition-metal-catalyzed cross-coupling reactions. The steric and electronic effects of the TMS group play a key role in achieving high selectivity.[12]

-

Sonogashira Coupling: While terminal alkynes are the direct partners in Sonogashira coupling, TMS-alkynes are frequently used as stable, easily handled precursors.[2] Deprotection can be performed immediately before the coupling reaction or, in some cases, in situ.

-

Selective Pyrrole Synthesis: In Titanium-catalyzed [2+2+1] pyrrole synthesis, TMS-protected alkynes serve as selective cross-coupling partners, reacting with internal alkynes and azobenzene to yield pentasubstituted 2-TMS-pyrroles with greater than 90% selectivity.[12] This high selectivity is attributed to the steric and electronic influence of the TMS group.[12]

Orthogonal Protection Strategies

In molecules containing multiple alkyne functionalities, a hierarchy of protecting groups is essential. The TMS group is significantly more labile than bulkier silyl groups like triethylsilyl (TES) or triisopropylsilyl (TIPS).[13] This difference in stability allows for the selective deprotection of a TMS-alkyne in the presence of a TIPS-alkyne using mild conditions like K₂CO₃ in methanol, leaving the TIPS group intact for later manipulation.[8]

Enhanced Handling and Stability

Many simple alkynes, like acetylene itself, are gases and difficult to handle. Their TMS-protected counterparts are often stable, easily purified liquids or solids, making them convenient reagents for introducing an acetylenic unit into a molecule.[2]

Visualization: Synthetic Utility of TMS Alkynes

Caption: Logical relationships in the synthetic application of TMS-alkynes.

Spectroscopic Characterization: A Self-Validating System

Confirming the success of protection and deprotection steps is straightforward using standard spectroscopic techniques.

-

Proton NMR (¹H NMR): The most definitive evidence for TMS protection is the appearance of a sharp, intense singlet corresponding to the nine equivalent protons of the three methyl groups. This peak appears far upfield, typically between δ 0.1 and 0.3 ppm.[9][14] Conversely, the disappearance of the terminal alkyne proton signal (typically δ 2.5-3.5 ppm) also confirms protection. Deprotection is verified by the reappearance of the terminal alkyne proton and the disappearance of the TMS singlet.

-

Infrared (IR) Spectroscopy: Successful protection is indicated by the disappearance of the sharp, characteristic C-H stretching vibration of a terminal alkyne, which normally appears around 3300 cm⁻¹. The C≡C stretch (around 2100-2260 cm⁻¹) remains, although its position and intensity may be slightly altered.

Conclusion

The trimethylsilyl group is an indispensable tool in the synthetic chemist's arsenal for the management of terminal alkynes. Its ease of installation under standard laboratory conditions, predictable reactivity, and facile removal using a variety of mild protocols make it a robust and reliable choice. More than a simple placeholder, the TMS group acts as a strategic element that enables selective transformations, facilitates complex cross-coupling reactions, and allows for orthogonal protection schemes in the synthesis of complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to confidently and effectively utilize TMS-alkynes to achieve their synthetic objectives in drug discovery and materials science.

References

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. scribd.com [scribd.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. redalyc.org [redalyc.org]

- 14. rsc.org [rsc.org]

The Art of C-Si Bond Activation: A Technical Guide to the Reactivity of Ethynylsilanes in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The carbon-silicon (C-Si) bond in ethynylsilanes represents a cornerstone of modern synthetic chemistry, offering a unique blend of stability and tunable reactivity. This guide provides an in-depth exploration of the C(sp)-Si bond's strategic role, moving beyond simple protocols to elucidate the underlying principles that govern its cleavage and functionalization. We will dissect the key transformations—desilylation, cross-coupling, and cycloaddition reactions—and illuminate their applications in the efficient construction of complex molecular architectures, with a particular focus on their impact in medicinal chemistry and drug discovery. This document is designed not as a rigid set of instructions, but as a comprehensive technical resource that empowers researchers to leverage the full potential of ethynylsilanes in their synthetic endeavors.

Introduction: The Strategic Value of the C(sp)-Si Bond

The utility of ethynylsilanes in organic synthesis stems from the distinct properties of the C(sp)-Si bond. This bond is significantly weaker and more polarized than a C(sp)-C bond, yet it is robust enough to withstand a wide range of reaction conditions, making silyl groups excellent protecting groups for terminal alkynes.[1] This stability, however, is coupled with a predictable susceptibility to cleavage under specific, controlled conditions, unlocking the terminal alkyne for subsequent transformations.

The silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) moiety, imparts several advantageous physical properties. It increases the lipophilicity of the molecule, often rendering gaseous or volatile low-molecular-weight alkynes into more easily handled liquids or solids.[1] This practical consideration is crucial for dosing and reaction control in both laboratory and process chemistry settings.

The true synthetic power of ethynylsilanes lies in their dual nature: they can act as protected terminal alkynes, or they can be activated for direct C-Si bond functionalization. This guide will explore the major classes of reactions that exploit this reactivity.

Foundational Reactivity: Cleavage of the C(sp)-Si Bond (Desilylation)

The most fundamental transformation of ethynylsilanes is the cleavage of the C-Si bond to reveal a terminal alkyne, a process known as desilylation or protodesilylation. The choice of desilylation agent is dictated by the nature of the silyl group and the tolerance of other functional groups within the molecule.

Fluoride-Mediated Desilylation

Fluoride ions are the most common reagents for C-Si bond cleavage due to the exceptional strength of the resulting silicon-fluorine (Si-F) bond, which provides a powerful thermodynamic driving force for the reaction.[2] The mechanism proceeds through the formation of a hypervalent pentacoordinate silicon intermediate, which weakens the C-Si bond and facilitates its cleavage.[3]

Causality of Reagent Choice:

-

Tetrabutylammonium Fluoride (TBAF): This is the most frequently used fluoride source. It is soluble in common organic solvents like tetrahydrofuran (THF), allowing the reaction to proceed under homogeneous and mild conditions, often at room temperature.[4]

-

Potassium Carbonate/Methanol (K₂CO₃/MeOH): For less sterically hindered silyl groups like TMS, this milder basic condition is often sufficient and provides an orthogonal deprotection strategy when more sensitive groups are present.[4]

-

Hydrofluoric Acid (HF) complexes: Reagents like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be used in specific applications, but their high acidity and corrosiveness limit their general use.

Caption: Mechanism of Fluoride-Mediated Desilylation.

Experimental Protocol: Fluoride-Mediated Desilylation of a Silyl-Protected Alkyne

This protocol describes a general procedure for the removal of a TMS group using TBAF.

Materials:

-

Trimethylsilylethyne derivative (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the trimethylsilylethyne derivative (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution (1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 5-10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours at 0 °C to room temperature.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

Ethynylsilanes are pivotal substrates in palladium-catalyzed cross-coupling reactions, serving as stable and accessible surrogates for terminal alkynes. These reactions allow for the direct formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds, which are fundamental linkages in many pharmaceuticals and advanced materials.

The Sonogashira Coupling: A Workhorse Reaction

The Sonogashira coupling is the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[5] Ethynylsilanes can be used in a two-step, one-pot sequence involving in-situ desilylation followed by coupling. More advanced protocols, however, enable the direct coupling of ethynylsilanes by activating the C-Si bond, bypassing the need for a separate deprotection step.[6]

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide. The choice of phosphine ligands stabilizes the catalyst and influences its reactivity.[7]

-

Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide reacts with the terminal alkyne (formed in-situ or present) to generate a copper acetylide intermediate. This species is crucial for the transmetalation step to the palladium center.[5]

-

Base (e.g., Triethylamine, Diisopropylamine): The amine base serves to neutralize the hydrogen halide produced during the reaction and facilitates the formation of the copper acetylide.[7]

-

Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used to ensure the solubility of all reaction components.

Caption: Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: One-Pot Desilylation-Sonogashira Coupling

This protocol details the coupling of an aryl iodide with ethynyltrimethylsilane.

Materials:

-

Aryl iodide (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

-

THF, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF (to make a ~0.2 M solution) followed by the amine base (3.0 eq).

-

Add ethynyltrimethylsilane (1.2 eq) to the mixture and stir at room temperature.

-

After the initial coupling is complete (monitor by TLC/LC-MS, typically 1-3 hours), add the TBAF solution (1.2 eq) to the reaction mixture to effect the in-situ desilylation, which is usually rapid.

-

Stir for an additional 30 minutes.

-

Work-up the reaction as described in the desilylation protocol (Section 2.2).

-

Purify the resulting diarylacetylene product by flash column chromatography.

Hiyama-Type Cross-Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. While traditionally used for C(sp²)-C(sp²) bond formation, variations have been developed for alkynylsilanes. A key feature of the Hiyama coupling is the requirement for a silicon-activating agent, typically a fluoride source, to generate a reactive pentavalent silicate.[4] Fluoride-free protocols using strong bases have also been developed, expanding the reaction's scope.[8] The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation (the rate-limiting step, facilitated by the hypervalent silicate), and reductive elimination.[4][9]

Constructing Rings: Cycloaddition Reactions

Ethynylsilanes are excellent partners in various cycloaddition reactions, where the silyl group can serve as a powerful regiochemical control element and can be retained in the product for further functionalization or removed post-cycloaddition.

[4+2] Cycloaddition: The Diels-Alder Reaction

In the Diels-Alder reaction, ethynylsilanes function as dienophiles. The electron-withdrawing or -donating nature of the silyl group can influence the reaction rate and regioselectivity. The resulting silylated cyclohexadiene products are versatile intermediates.

[3+2] Cycloaddition: Huisgen Cycloaddition and "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[10] The copper(I)-catalyzed version (CuAAC) is particularly powerful, offering high yields, mild reaction conditions, and complete regioselectivity for the 1,4-disubstituted triazole.[11][12] Ethynylsilanes can be used after a desilylation step to provide the terminal alkyne required for the CuAAC reaction.[13]

Caption: Workflow for CuAAC Reaction using Ethynylsilane.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a 1,4-disubstituted-1,2,3-triazole from a terminal alkyne (generated from an ethynylsilane) and an organic azide.

Materials:

-

Terminal alkyne (1.0 eq)

-

Organic azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)

-

Sodium ascorbate (0.10 - 0.20 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

Procedure:

-

In a flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.20 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.10 eq) in a minimal amount of water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (often to yellow or green) may be observed.

-

Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography or recrystallization.

Applications in Drug Discovery and Development

The synthetic transformations discussed above are not merely academic exercises; they are enabling technologies in the synthesis of complex, biologically active molecules. The ethynyl group is a privileged structure in medicinal chemistry, often acting as a rigid linker or a pharmacophore that can form key interactions with biological targets.[14]

Case Study: Synthesis of Kinase Inhibitors (Gefitinib Analogues)

Gefitinib ('Iressa') is an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. The synthesis of various analogues often involves the introduction of an ethynyl moiety on the quinazoline core. For example, a key intermediate can be an iodoquinazoline, which can be coupled with an appropriately substituted ethynylsilane via a Sonogashira reaction to install the required side chain. The use of an ethynylsilane allows for the late-stage introduction of this critical functionality, enhancing synthetic flexibility.[6] In the synthesis of gefitinib-1,2,3-triazole derivatives, a key intermediate is formed by condensing 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline with 3-aminophenylacetylene. This terminal alkyne can be readily prepared from its silyl-protected precursor, showcasing the strategic use of ethynylsilanes in building blocks for complex drug molecules.[6]

Case Study: Synthesis of Antiviral Agents (Efavirenz Analogues)

Efavirenz ('Sustiva') is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection. Its structure features a cyclopropylacetylene side chain. The development of second-generation analogues has explored the replacement of this side chain with other groups.[15] The synthesis of these analogues frequently relies on the addition of a lithium acetylide to a trifluoromethyl-substituted benzoxazinone core. The required lithium acetylides are generated by treating terminal alkynes with strong bases like n-butyllithium. Ethynylsilanes serve as stable, easy-to-handle precursors to these terminal alkynes, which are deprotected immediately prior to use.[16] This strategy is critical for safely and efficiently handling the often-volatile terminal alkynes needed for these syntheses.

| Reaction Type | Reagents & Conditions | Typical Yield | Key Advantages | Reference |

| TMS Desilylation | TBAF, THF, 0 °C to RT | >90% | Mild, high-yielding, compatible with many functional groups. | [4] |

| Sonogashira Coupling | Aryl-I, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT | 70-95% | Forms C(sp)-C(sp²) bonds, broad substrate scope. | [7],[5] |

| Hiyama Coupling | Aryl-Br, Pd catalyst, TBAF, THF, 60 °C | 60-90% | Fluoride-activated C-Si cleavage, alternative to boronic acids. | [4],[9] |

| CuAAC (Click) | R-N₃, CuSO₄, Na-Ascorbate, tBuOH/H₂O, RT | >90% | High regioselectivity, mild aqueous conditions, bio-orthogonal. | [11],[12] |

| Table 1: Summary of Key Reactions and Typical Yields for Ethynylsilanes. |

Laboratory Safety and Handling

Working with ethynylsilanes and the associated reagents for their transformation requires adherence to standard laboratory safety protocols.

-

Ethynylsilanes: Many, like ethynyltrimethylsilane, are volatile and flammable liquids. They should be handled in a well-ventilated fume hood, away from ignition sources.[13][17]

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with gloves in a fume hood. Spent palladium catalysts, especially on carbon supports, can be pyrophoric after hydrogenation reactions and must be handled with care, typically kept wet.[18][19]

-

Fluoride Reagents: TBAF is corrosive and toxic. HF-based reagents are extremely dangerous and require specialized handling procedures. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[20][21]

-

Inert Atmosphere: Many coupling reactions are sensitive to oxygen and moisture. The use of Schlenk line techniques or a glovebox is often necessary to ensure reproducibility and high yields.

Conclusion and Future Outlook

The C-Si bond in ethynylsilanes provides a powerful and versatile handle for synthetic chemists. Its predictable reactivity allows it to serve as a robust protecting group that can be cleaved under mild conditions, or as a direct participant in powerful C-C and C-heteroatom bond-forming reactions. The applications of these transformations in the synthesis of complex molecules, particularly in the realm of drug discovery, underscore their importance. As synthetic methodology continues to advance, the development of new catalysts and reaction conditions will further expand the utility of ethynylsilanes, enabling the construction of ever-more complex and functional molecules to address challenges in medicine and materials science. The insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical protocols necessary to confidently and creatively apply the chemistry of ethynylsilanes to their own synthetic challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]

- 7. ukm.my [ukm.my]

- 8. Fluoride-free Hiyama coupling by palladium abnormal N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. synarchive.com [synarchive.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethynyltrimethylsilane 98 1066-54-2 [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. firescholars.seu.edu [firescholars.seu.edu]

- 17. chembk.com [chembk.com]

- 18. rtong.people.ust.hk [rtong.people.ust.hk]

- 19. chem.wisc.edu [chem.wisc.edu]

- 20. artsci.usu.edu [artsci.usu.edu]

- 21. cams.ksu.edu.sa [cams.ksu.edu.sa]

Electronic effects of the 3-chloro substituent on the phenyl ring

An In-Depth Technical Guide to the Electronic Effects of the 3-Chloro Substituent on the Phenyl Ring

Abstract